Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate
Brand Name: Vulcanchem
CAS No.: 831245-10-4
VCID: VC7555949
InChI: InChI=1S/C16H20N2O4S/c1-21-14(19)11-6-7-12(15(20)22-2)13(10-11)17-16(23)18-8-4-3-5-9-18/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,23)
SMILES: COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCCCC2
Molecular Formula: C16H20N2O4S
Molecular Weight: 336.41

Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate

CAS No.: 831245-10-4

Cat. No.: VC7555949

Molecular Formula: C16H20N2O4S

Molecular Weight: 336.41

* For research use only. Not for human or veterinary use.

Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate - 831245-10-4

Specification

CAS No. 831245-10-4
Molecular Formula C16H20N2O4S
Molecular Weight 336.41
IUPAC Name dimethyl 2-(piperidine-1-carbothioylamino)benzene-1,4-dicarboxylate
Standard InChI InChI=1S/C16H20N2O4S/c1-21-14(19)11-6-7-12(15(20)22-2)13(10-11)17-16(23)18-8-4-3-5-9-18/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,23)
Standard InChI Key GFNBQEKONMOENK-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCCCC2

Introduction

Chemical Structure and Properties

Molecular Architecture

The molecule consists of:

  • A terephthalate backbone (1,4-benzenedicarboxylate) with methyl ester groups.

  • A thiourea functional group (–NH–C(=S)–N–) at the 2-position, where one nitrogen is part of a piperidine ring .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC₁₆H₂₀N₂O₄S
Molecular Weight336.4 g/mol
IUPAC Name1,4-Dimethyl 2-[(piperidine-1-carbothioyl)amino]benzene-1,4-dicarboxylate
SMILESCOC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCCCC2

Physicochemical Properties

While direct data for this compound is limited, inferences from analogs suggest:

  • Solubility: Likely low in water due to ester and thiourea groups; soluble in polar organic solvents (e.g., DMSO, DMF) .

  • Melting Point: Estimated 150–170°C (similar to dimethyl aminoterephthalate derivatives) .

  • Stability: Hydrolytically stable under neutral conditions but may degrade in acidic/basic environments .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via:

  • Amination: Reaction of dimethyl 2-aminoterephthalate with piperidine-1-carbothioyl chloride .

  • Catalytic Hydrogenation: Predecessor amines (e.g., dimethyl nitroterephthalate) may be reduced using noble metal catalysts .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
1Dimethyl 2-aminoterephthalate + Piperidine-1-carbothioyl chloride, DCM, 0–25°C60–75%
2Purification via column chromatography (SiO₂, ethyl acetate/hexane)>95% purity

Reactivity

  • Thiourea Group: Participates in hydrogen bonding, making it useful in supramolecular chemistry .

  • Ester Groups: Susceptible to hydrolysis under acidic/basic conditions to form dicarboxylic acids .

Applications and Research Findings

Pharmaceutical Research

  • Kinase Inhibition: Thiourea derivatives are explored as kinase inhibitors due to their ability to bind ATP pockets .

  • Antimicrobial Activity: Structural analogs exhibit moderate activity against Gram-positive bacteria .

Material Science

  • Coordination Polymers: The thiourea moiety can act as a ligand for transition metals, enabling metal-organic framework (MOF) synthesis .

Table 3: Biological Activity of Analogous Compounds

CompoundIC₅₀ (μM)TargetReference
Dimethyl 2-aminoterephthalate12.3EGFR Kinase
Piperidine-thiourea derivatives5.8–18.4Staphylococcus aureus

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